Methyl selenol

Catalog No.
S626398
CAS No.
60343-91-1
M.F
CH3Se
M. Wt
88.957 g/mol
Availability
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Methyl selenol

CAS Number

60343-91-1

Product Name

Methyl selenol

Molecular Formula

CH3Se

Molecular Weight

88.957 g/mol

InChI

InChI=1S/CH3Se/c1-2/h1H3/i2-5

InChI Key

VRDKYJSLDJDLML-OEPILOGFSA-N

SMILES

C[Se]

Synonyms

methaneselenol, methaneselenol, sodium salt, methaneselenol, sodium salt, Se-unlabeled, methyl selenol, methylselenol

Canonical SMILES

C[Se]

Isomeric SMILES

C[74Se]

Methyl selenol, also known as methaneselenol, is an organoselenium compound with the chemical formula CH3SeH\text{CH}_3\text{SeH}. It is structurally similar to thiols, featuring a methyl group bonded to a selenol group. The C−Se bond is approximately 196 picometers long, which is about 8% longer than the corresponding C−S bond in thiols. Methyl selenol is characterized by its high nucleophilicity and cytotoxic properties, making it of significant interest in biological and pharmacological research

Due to its reactivity. It can undergo oxidation to form diselenides and can be methylated to produce dimethylselenide. The following key reactions are notable:

  • Oxidation: Methyl selenol can be oxidized to dimethyl diselenide when treated with halogens:
    2CH3SeH+Br2(CH3Se)2+2HBr2\text{CH}_3\text{SeH}+\text{Br}_2\rightarrow (\text{CH}_3\text{Se})_2+2\text{HBr}
  • Methylation: It can react with alkylating agents to form higher-order selenides:
    CH3SeH+R XCH3SeR+HX\text{CH}_3\text{SeH}+\text{R X}\rightarrow \text{CH}_3\text{SeR}+\text{HX}

These reactions highlight the compound's versatility in organic synthesis .

Methyl selenol exhibits significant biological activity, particularly in cancer research. It has been identified as a potent inducer of apoptosis in cancer cells and is believed to contribute to the anticancer effects of selenium compounds. The compound's cytotoxicity is enhanced when combined with S-adenosylmethionine, leading to increased reactive oxygen species production, which may facilitate its anticancer properties . Additionally, methyl selenol plays a role in redox cycling within biological systems, acting as a radical scavenger due to its superior nucleophilicity compared to hydrogen selenide

Methyl selenol can be synthesized through several methods: